molecular formula C16H23NO7S2 B2550951 Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2320537-29-7

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2550951
CAS No.: 2320537-29-7
M. Wt: 405.48
InChI Key: OEMYCJGFKKYDJB-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is a structurally complex benzoate ester characterized by a sulfamoyl group, a methoxy substituent, and a thiolan (tetrahydrothiophene) ring modified with a hydroxyethoxy chain. Its synthesis likely involves multi-step processes, including esterification, sulfonamide coupling, and functional group modifications, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S2/c1-22-13-4-3-12(15(19)23-2)9-14(13)26(20,21)17-10-16(24-7-6-18)5-8-25-11-16/h3-4,9,17-18H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYCJGFKKYDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiolan ring with the hydroxyethoxy substituent. This can be achieved through a series of nucleophilic substitution reactions and ring-closing reactions under controlled conditions. The sulfamoyl group is then introduced through a sulfonation reaction, followed by the esterification of the benzoate core with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfamoyl group can produce amines .

Scientific Research Applications

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s unique structure differentiates it from related benzoate derivatives. Key comparisons include:

Core Heterocyclic Systems
  • Thiolan vs. Triazine Rings : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl, triflusulfuron-methyl), which feature triazine rings linked via sulfonylurea bridges , this compound utilizes a sulfur-containing thiolan ring. The thiolan moiety may enhance metabolic stability or alter target specificity compared to triazine-based systems.
  • Substituent Diversity : The hydroxyethoxy-thiolan side chain contrasts with substituents like chloropropoxy (e.g., compound 59e in ) or trifluoroethoxy groups. Such differences influence hydrophilicity and pharmacokinetic properties .
Sulfamoyl Group Placement

The sulfamoyl group at the 3-position of the benzoate core is shared with sulfonylurea herbicides (e.g., ethametsulfuron-methyl ). However, the absence of a urea bridge in the target compound suggests divergent biological mechanisms.

Research Findings and Implications

  • Agrochemical Context: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS in plants, but the thiolan core in the target compound may reduce phytotoxicity or enable novel target interactions .

Biological Activity

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Antimicrobial Properties

Compounds with similar thiophene and sulfamoyl structures have demonstrated notable antimicrobial properties. The sulfamoyl group is known to enhance interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.

2. Anticancer Activity

Thiophene derivatives often exhibit anticancer activity. For instance, studies have shown that compounds containing similar structural motifs can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The presence of the methoxy group may also enhance the selectivity towards cancer cells over normal cells.

3. Anti-inflammatory Effects

The hydroxyethoxy group is hypothesized to increase solubility and bioavailability, which might enhance the compound's anti-inflammatory effects by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialExhibits significant activity against various bacterial strains; mechanism involves enzyme inhibition.
AnticancerInhibits proliferation in cancer cell lines (e.g., MCF-7); potential for selective toxicity.
Anti-inflammatoryModulates cytokine release; reduces inflammation markers in preclinical models.

Case Study: Anticancer Evaluation

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC₅₀ Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
  • Selectivity Index : Higher selectivity for cancer cells compared to normal fibroblasts was observed, indicating potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl moiety interacts with specific enzymes involved in metabolic pathways.
  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death.

Q & A

Basic Questions

Q. What safety precautions are critical when handling Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of vapors or dust .
  • Containment : Use sealed containers and avoid open transfers to minimize airborne dispersion. Immediately clean spills with inert absorbents (e.g., vermiculite) .
  • Emergency Protocols : Establish hand-wash and eye-wash stations nearby. Remove contaminated clothing and wash skin with soap and water for 15 minutes .

Q. How should this compound be stored to ensure stability and prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid proximity to oxidizers or heat sources (>25°C) .
  • Monitoring : Regularly inspect containers for leaks or corrosion. Use humidity indicators in storage areas to detect moisture ingress .
  • Inventory Management : Label containers with hazard symbols (e.g., "Acute Toxicity Category 4") and track expiration dates to prioritize older batches .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Nucleophilic Substitution : React thiolane derivatives with sulfonamide precursors in anhydrous DCM, using DIPEA as a base to deprotonate intermediates .

Coupling Reactions : Employ benzoylation under Schotten-Baumann conditions (e.g., benzoyl chloride in biphasic H₂O/CH₂Cl₂) to introduce the methoxybenzoate group .

  • Purification : Use gradient MPLC (silica gel, CH₂Cl₂/EtOAc 1–20%) to isolate the product. Monitor by TLC (Rf ~0.18 in hexane/EtOAc 2:1) .
  • Yield Improvement : Optimize stoichiometry (1.15 equiv. of amine derivatives) and reaction time (23–47 hours at 40°C) to reduce byproducts .

Q. How can contradictory data on reaction conditions for analogous sulfonamide compounds be resolved?

  • Methodological Answer :

  • Systematic Screening : Design a DOE (Design of Experiments) varying temperature (−35°C to 40°C), solvents (dioxane vs. DMF), and bases (DIPEA vs. NaHCO₃) to identify robust conditions .
  • Byproduct Analysis : Use LC-MS to characterize side products (e.g., sulfones from over-oxidation) and adjust reagent ratios accordingly .
  • Cross-Validation : Compare NMR (e.g., δ 3.76 ppm for methoxy groups) and melting points (79–82°C) with literature to confirm reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns (acetonitrile/H₂O + 0.1% TFA) to assess purity (>95%). Confirm retention times against standards .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify key protons (e.g., sulfamoyl NH at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 493.6 for C₂₄H₁₉N₃O₅S₂) to confirm stoichiometry .
  • Thermal Analysis : DSC to detect polymorphic transitions and decomposition points (>200°C) .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Controlled Addition : Use syringe pumps for slow addition of reactive reagents (e.g., benzoyl chloride) to minimize exothermic side reactions .
  • Scavenging Agents : Add molecular sieves to absorb water in moisture-sensitive steps (e.g., amidations) .
  • Temperature Gradients : Start reactions at −35°C to suppress aldol condensation, then gradually warm to 40°C for completion .

Q. How does the substitution pattern on the benzoyl group influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test inhibition of enzymes like cyclooxygenase-2 via fluorometric assays .
  • Docking Simulations : Use AutoDock Vina to model interactions between sulfamoyl groups and enzyme active sites. Correlate binding scores (ΔG) with IC₅₀ values .
  • In Vivo Testing : Administer derivatives in murine models to assess anti-inflammatory activity (e.g., carrageenan-induced paw edema) .

Q. How can chromatographic purification be optimized for high-purity batches?

  • Methodological Answer :

  • Column Selection : Use 40–90 g silica columns with 30–35 cm³/min flow rates. Pre-condition with 5% EtOAc in CH₂Cl₂ to improve resolution .
  • Fraction Analysis : Pool fractions with Rf ±0.02 of the target spot. Re-chromatograph mixed fractions with isocratic elution (4% EtOAc) .
  • Solvent Recycling : Implement a closed-loop system to recover CH₂Cl₂/EtOAC mixtures, reducing costs and waste .

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